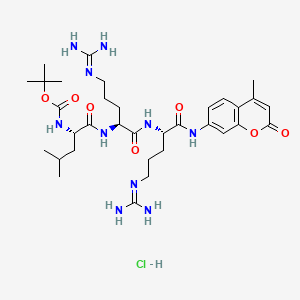

Boc-Leu-Arg-Arg-Amc-HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Boc-Leu-Arg-Arg-Amc-HCl is extensively used in scientific research, particularly in the following areas:

Chemistry: Used as a substrate in enzymatic assays to study protease activity.

Biology: Employed in the study of proteasome function and protein degradation pathways.

Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.

Industry: Applied in the production of diagnostic kits and research reagents .

作用机制

Target of Action

Boc-Leu-Arg-Arg-Amc-HCl, also known as Boc-LRR-AMC, primarily targets the 26S proteasome and the 20S proteasome core . These proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . Boc-LRR-AMC is also a good substrate for the Kex2 endoprotease , a membrane-bound, calcium-dependent serine protease from yeast α-cells .

Mode of Action

Boc-LRR-AMC acts as a fluorogenic substrate for the proteasomes and Kex2 endoprotease . It interacts with these targets and undergoes proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This interaction and subsequent breakdown result in the release of fluorescence, which can be detected and measured .

Biochemical Pathways

The primary biochemical pathway affected by Boc-LRR-AMC is the proteasomal degradation pathway . This pathway is crucial for many cellular processes, including the cell cycle, the regulation of gene expression, and responses to oxidative stress. The downstream effects of this pathway’s modulation include the regulation of protein expression and the removal of damaged proteins .

Pharmacokinetics

As a substrate, it is expected to be metabolized by the proteasomes and kex2 endoprotease .

Result of Action

The molecular and cellular effects of Boc-LRR-AMC’s action primarily involve the regulation of protein degradation . By acting as a substrate for proteasomes and Kex2 endoprotease, Boc-LRR-AMC facilitates the breakdown of proteins, thereby regulating protein levels within the cell .

Action Environment

The action, efficacy, and stability of Boc-LRR-AMC can be influenced by various environmental factors. For instance, the activity of the Kex2 endoprotease, one of the targets of Boc-LRR-AMC, is optimal at a pH of 9.0 and a temperature of 45°C . Therefore, changes in pH and temperature could potentially affect the interaction between Boc-LRR-AMC and its targets, and consequently, its overall action and efficacy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-Arg-Arg-Amc-HCl involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The tert-butyl group is used to protect the amino group of leucine, while the arginine residues are protected with the diaminomethylidene group. The final coupling step involves the attachment of the 4-methyl-2-oxochromen-7-yl group to the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a white powder with a purity of over 95%.

化学反应分析

Types of Reactions

Boc-Leu-Arg-Arg-Amc-HCl undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.

Substitution: The protected groups can be substituted under specific conditions to yield different derivatives

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

相似化合物的比较

Similar Compounds

Boc-Leu-Gly-Arg-Amc: Another peptide substrate used in enzymatic assays.

Boc-Leu-Ser-Thr-Arg-Amc: Used to measure the activity of different proteases.

Ac-Nle-Pro-Nle-Asp-Amc: A substrate for caspase-like proteases .

Uniqueness

Boc-Leu-Arg-Arg-Amc-HCl is unique due to its high specificity for trypsin-like serine proteases and its use in studying the activity of the Kex2 endoprotease. Its structure allows for precise measurement of protease activity, making it a valuable tool in both research and industrial applications .

生物活性

Boc-Leu-Arg-Arg-Amc-HCl, commonly referred to as Boc-LRR-AMC, is a fluorogenic peptide substrate primarily utilized in protease assays, particularly for studying the activity of proteasomes and serine proteases. This compound has garnered attention due to its specificity and efficacy in various biological applications, including enzyme activity measurement and inhibitor screening.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 773.8 Da

- CAS Number : 109358-47-6

- Purity : >98% (HPLC and NMR)

Boc-LRR-AMC serves as a substrate for several proteolytic enzymes, including:

- Kex2 Endoprotease : A membrane-bound serine protease from yeast that cleaves substrates at specific sites. Boc-LRR-AMC is particularly effective for measuring Kex2 activity due to its structural compatibility with the enzyme's active site .

- 20S Proteasome : This compound is also a valuable tool for assessing the trypsin-like activity of the 20S proteasome, which plays a crucial role in protein degradation and turnover within cells .

Proteolytic Activity Measurement

Boc-LRR-AMC is widely used in assays to measure proteolytic activity due to its fluorogenic properties. Upon cleavage by active proteases, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified using fluorescence detection methods. This allows researchers to accurately assess enzyme kinetics and substrate specificity.

Table 1: Enzymatic Activity of Boc-LRR-AMC

| Enzyme Type | Activity Measured | Optimal Conditions |

|---|---|---|

| Kex2 Endoprotease | Cleavage of Boc-LRR-AMC | pH 7.5 - 8.5 |

| 20S Proteasome | Trypsin-like activity | 50 - 200 µM concentration |

| TMPRSS2 Protease | Assay development | pH optimized conditions |

Case Studies and Research Findings

-

Kex2 Endoprotease Activity :

Research indicates that Boc-LRR-AMC is an effective substrate for Kex2 endoprotease, demonstrating a significant increase in fluorescence upon enzymatic cleavage, which correlates with enzyme concentration and activity . -

Proteasome Inhibition Studies :

In studies evaluating proteasome inhibitors, Boc-LRR-AMC was utilized to determine the effects of various inhibitors on proteasomal activity. The results showed that pre-treatment with inhibitors such as MG132 significantly reduced the fluorescence signal, indicating decreased proteolytic activity . -

TMPRSS2 Assays :

A study developed an enzymatic assay using Boc-Gln-Ala-Arg-AMC to screen for TMPRSS2 inhibitors relevant to SARS-CoV-2 research. Although not directly involving Boc-LRR-AMC, it highlights the importance of fluorogenic substrates in enzyme assays .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBWVBHTRDFEND-NYTZCTPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53ClN10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。